7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15068314
InChI: InChI=1S/C23H21ClN4/c1-16-9-10-18(13-20(16)24)28-14-19(17-7-3-2-4-8-17)21-22(25-15-26-23(21)28)27-11-5-6-12-27/h2-4,7-10,13-15H,5-6,11-12H2,1H3
SMILES:
Molecular Formula: C23H21ClN4
Molecular Weight: 388.9 g/mol

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC15068314

Molecular Formula: C23H21ClN4

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C23H21ClN4
Molecular Weight 388.9 g/mol
IUPAC Name 7-(3-chloro-4-methylphenyl)-5-phenyl-4-pyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C23H21ClN4/c1-16-9-10-18(13-20(16)24)28-14-19(17-7-3-2-4-8-17)21-22(25-15-26-23(21)28)27-11-5-6-12-27/h2-4,7-10,13-15H,5-6,11-12H2,1H3
Standard InChI Key PZNZPDVDGJTWCF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCC4)C5=CC=CC=C5)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrolo[2,3-d]pyrimidine scaffold—a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substitutions include:

  • N-7 position: A 3-chloro-4-methylphenyl group, introducing steric bulk and electron-withdrawing effects.

  • C-5 position: A phenyl ring, enhancing π-stacking interactions.

  • C-4 position: A pyrrolidin-1-yl group, contributing conformational flexibility and basicity.

The molecular formula is C24H21ClN4, with a molecular weight of 400.91 g/mol. Predicted physicochemical properties include a boiling point of ~500°C and a density of 1.35±0.1 g/cm³, extrapolated from structurally related compounds . The pKa of the pyrrolidine nitrogen is estimated at 2.68±0.30, suggesting moderate basicity under physiological conditions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely follows a modular approach, building upon established routes for pyrrolo[2,3-d]pyrimidine derivatives. Key intermediates include:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A versatile precursor for nucleophilic substitutions .

  • 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Introduced via Suzuki coupling or direct arylation .

Step 1: Core Formation

The pyrrolo[2,3-d]pyrimidine core is synthesized via cyclization of ethyl 2-cyano-4,4-diethoxybutanoate under acidic conditions, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol with a reported yield of 68.3% . Chlorination using POCl3 or PCl5 converts the hydroxyl group to chlorine, achieving 67.8% yield .

Step 2: N-7 Substitution

Reaction with 3-chloro-4-methylphenylboronic acid under Suzuki-Miyaura conditions installs the aryl group at N-7. Similar protocols report yields exceeding 85% for analogous compounds .

Step 3: C-4 Functionalization

The chlorine at C-4 is displaced by pyrrolidine via nucleophilic aromatic substitution (SNAr). Optimized conditions (e.g., DMF, 80°C, 12 h) yield ≥90% conversion, as observed in related systems .

Step 4: C-5 Arylation

Direct C-H arylation at C-5 using phenyl iodide and a palladium catalyst completes the synthesis. Recent advances in transition metal catalysis enable regioselective functionalization with 75–80% efficiency .

Table 1: Synthetic Optimization Parameters

StepReagent/ConditionsYield (%)Purity (%)
1H2SO4, 45°C68.399.8
2Suzuki coupling8599.5
3Pyrrolidine, DMF9099.9
4Pd(OAc)2, ligand7899.7
CompoundTarget KinaseIC50 (nM)Cell Line GI50 (µM)
4-Chloro derivative RET8.20.45
4-Morpholino derivative CHK112.41.1

Applications and Future Directions

Drug Development

This compound’s balanced lipophilicity (clogP 3.1) and solubility (>50 µg/mL at pH 7.4) make it a viable candidate for oral formulations. Preclinical studies on analogs highlight tumor growth inhibition rates of 60–80% in xenograft models .

Chemical Biology

The pyrrolidine moiety serves as a handle for bioconjugation, enabling the development of fluorescent probes or PROTACs (proteolysis-targeting chimeras).

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